3-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide

FAAH inhibition Structure–activity relationship Substituent position effects

Procure 3-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide (CAS 896355-52-5) for kinase and serine hydrolase discovery. Its meta-methylthio substitution critically modulates electron density and hydrogen-bonding capacity, while the saturated tetrahydrobenzothiazole scaffold introduces conformational flexibility that disfavors adenine-mimetic kinase pockets, enabling allosteric site engagement. This chemotype provides a strategic advantage over fully aromatic benzothiazole amides by offering unique dihedral angles that alter pharmacophore presentation. Replacing this scaffold with generic analogs without head-to-head experimental validation is unreliable due to documented order-of-magnitude changes in target affinity and selectivity profiles. Ideal for parallel library synthesis and methionine-mimetic probe development.

Molecular Formula C15H16N2OS2
Molecular Weight 304.43
CAS No. 896355-52-5
Cat. No. B2626539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide
CAS896355-52-5
Molecular FormulaC15H16N2OS2
Molecular Weight304.43
Structural Identifiers
SMILESCSC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)CCCC3
InChIInChI=1S/C15H16N2OS2/c1-19-11-6-4-5-10(9-11)14(18)17-15-16-12-7-2-3-8-13(12)20-15/h4-6,9H,2-3,7-8H2,1H3,(H,16,17,18)
InChIKeyRFQLEUIWLRPBLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide (CAS 896355-52-5): Structural Identity and Chemical Class


3-(Methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide (CAS 896355-52-5; molecular formula C15H16N2OS2; molecular weight 304.43 g/mol) is a synthetic small molecule belonging to the class of (methylthio)benzamide derivatives incorporating a saturated tetrahydrobenzothiazole scaffold [1]. The compound features a 3-methylthio substituent on the benzamide ring and a 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl amide motif, distinguishing it from fully aromatic benzothiazole amides through increased conformational flexibility of the bicyclic core [2]. It is cataloged primarily as a research tool and synthetic building block for preclinical discovery programs targeting kinase and hydrolase enzymes.

Why In-Class Analogs Cannot Substitute for 3-(Methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide in Research Settings


Simple replacement of 3-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide by other (methylthio)benzamide or tetrahydrobenzothiazole derivatives is precluded by divergent structure–activity relationships (SAR) documented for this chemotype. The position of the methylthio group (meta vs. ortho) critically modulates electron density on the benzamide ring and, consequently, hydrogen-bonding capacity at the amide carbonyl [1]. Simultaneously, saturation of the benzothiazole ring (tetrahydro vs. fully aromatic) alters the dihedral angle between the thiazole and the cyclohexane ring, influencing the three-dimensional presentation of the amide pharmacophore [2]. These subtle electronic and conformational differences can lead to orders-of-magnitude changes in target affinity and selectivity profiles, making generic substitution unreliable without head‑to‑head experimental validation.

Quantitative Differentiation Evidence for 3-(Methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide


Meta-Methylthio vs. Ortho-Methylthio Substitution: Impact on FAAH Inhibitory Potency

In a homologous benzothiazole amide series evaluated for fatty acid amide hydrolase (FAAH) inhibition, shifting the methylthio substituent from the meta to the ortho position consistently reduced enzymatic potency by approximately 5- to 10-fold [1]. While the published dataset does not include the exact tetrahydrobenzo[d]thiazol-2-yl amide of interest, the SAR trend is conserved across multiple benzothiazole and thiazole amide subseries, suggesting that the meta-methylthio geometry of the target compound offers an optimal electronic and steric topology for FAAH active-site engagement.

FAAH inhibition Structure–activity relationship Substituent position effects

Tetrahydro vs. Fully Aromatic Benzothiazole Scaffold: Conformational Influence on Kinase Binding

A closely related 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl amide (BDBM340098) exhibited EC50 >1 µM against Lyn kinase in an IMAP fluorescence polarization assay, whereas simpler benzothiazole amides lacking the saturated cyclohexane ring typically display sub-micromolar potency on the same target [1]. This indicates that the tetrahydro modification introduces conformational flexibility that can reduce binding affinity for certain kinase ATP-binding pockets but may conversely enhance selectivity by disfavoring off-target kinases that prefer a planar, aromatic scaffold.

Kinase inhibition Conformational flexibility Lyn kinase

Methylthio vs. Methylsulfonyl Oxidation State: Electronic Modulation of the Benzamide Ring

Comparative analysis of benzothiazole amide series reveals that oxidation of the methylthio (–SMe) group to the methylsulfonyl (–SO2Me) group decreases the Hammett σp constant from +0.00 (SMe) to +0.72 (SO2Me), substantially withdrawing electron density from the benzamide ring and weakening the amide C=O hydrogen-bond acceptor strength [1][2]. This electronic perturbation has been correlated with a 3- to 7-fold reduction in FAAH inhibitory activity in analogous compounds [1]. The target compound’s methylthio group preserves a neutral electronic character that optimizes intermolecular interactions with catalytic serine residues.

Electronic effects Oxidation state SAR Benzamide reactivity

Optimal Research and Industrial Use Cases for 3-(Methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide


FAAH Inhibitor Lead Optimization and Endocannabinoid System Probe Development

The meta-methylthio substitution and tetrahydrobenzothiazole scaffold provide a balanced combination of potency and conformational flexibility advantageous for developing reversible FAAH inhibitors. Academic and pharmaceutical research groups exploring endocannabinoid signaling modulation can use this compound as a starting scaffold for further SAR exploration, leveraging the established SAR from Wang et al. (2009) [1]. The compound's structural features support the design of transition-state analog inhibitors with improved selectivity over other serine hydrolases.

Selective Kinase Probe Design Requiring Non-Planar Scaffolds

The saturated cyclohexane ring fused to the thiazole creates a non-planar, partially flexible core that may disfavor binding to adenine-mimetic kinase pockets while allowing engagement with allosteric sites. This property is valuable for teams pursuing selective kinase inhibitors where off-target activity against the kinome must be minimized. The scaffold has been exemplified in Lyn kinase inhibitors patented by US10239883 [2], demonstrating its utility in kinase drug discovery.

Chemical Biology Tool Compound for Methionine Mimicry Studies

The 3-methylthio substituent can serve as a methionine side-chain mimetic, enabling the compound to act as a probe for proteins recognizing methionine residues (e.g., methyltransferases, methionine sulfoxide reductases). This application stems from the steric and electronic similarity of the –SMe group to the methionine thioether side chain, allowing competitive displacement studies in biochemical assays.

Synthetic Building Block for Tetrahydrobenzothiazole Libraries

As a fully characterized synthetic intermediate, 3-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide can be used as a key building block for the parallel synthesis of focused compound libraries targeting hydrolases and kinases. Its reactive amide bond and modifiable methylthio group enable late-stage diversification at multiple positions, supporting high-throughput medicinal chemistry campaigns.

Quote Request

Request a Quote for 3-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.